molecular formula C24H26ClN3O5 B2694402 (3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate CAS No. 1351619-31-2

(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate

Cat. No.: B2694402
CAS No.: 1351619-31-2
M. Wt: 471.94
InChI Key: MYTJKIVTNGDJDH-UHFFFAOYSA-N
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Description

(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Alkylation of the benzimidazole: The benzimidazole is then alkylated using a suitable alkylating agent to introduce the piperidine ring.

    Coupling with the chlorophenyl group: The final step involves coupling the alkylated benzimidazole with a chlorophenyl ketone under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the benzimidazole and piperidine rings.

    Reduction: Reduced forms of the methanone moiety.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

  • (3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
  • (3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanol

Uniqueness: The oxalate form of the compound may exhibit different solubility, stability, and bioavailability properties compared to its non-oxalate counterparts. This can influence its effectiveness and suitability for various applications.

Properties

IUPAC Name

(3-chlorophenyl)-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O.C2H2O4/c1-15-10-20-21(11-16(15)2)26(14-24-20)13-17-6-8-25(9-7-17)22(27)18-4-3-5-19(23)12-18;3-1(4)2(5)6/h3-5,10-12,14,17H,6-9,13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTJKIVTNGDJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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